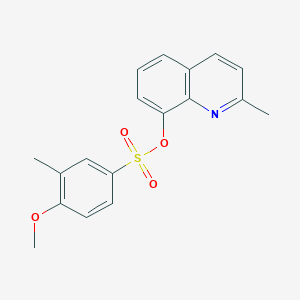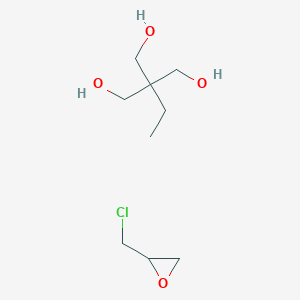
Epichlorohydrin; trimethylolpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propandiol, 2-Ethyl-2-(Hydroxymethyl)-, Polymer mit 2-(Chlormethyl)oxiran ist eine polymere Verbindung, die für ihre Vielseitigkeit und ihre breite Palette an Anwendungen bekannt ist. Diese Verbindung wird häufig als Vernetzungsmittel verwendet, da ihr dreifunktionelles aliphatisches Glycidylether-Epoxid-Monomer chemische und mechanische Beständigkeit bietet .
Vorbereitungsmethoden
Die Synthese von 1,3-Propandiol, 2-Ethyl-2-(Hydroxymethyl)-, Polymer mit 2-(Chlormethyl)oxiran beinhaltet die Polymerisation von 2-Ethyl-2-(Hydroxymethyl)-1,3-Propandiol mit 2-(Chlormethyl)oxiran. Die Reaktion erfordert in der Regel spezifische Bedingungen wie kontrollierte Temperatur und das Vorhandensein von Katalysatoren, um eine effiziente Polymerisation zu gewährleisten. Industrielle Produktionsverfahren umfassen oft großtechnische Reaktoren und eine präzise Steuerung der Reaktionsparameter, um hohe Ausbeuten und eine gleichmäßige Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
1,3-Propandiol, 2-Ethyl-2-(Hydroxymethyl)-, Polymer mit 2-(Chlormethyl)oxiran durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann mit geeigneten Reduktionsmitteln reduziert werden, was zur Bildung von reduzierten Produkten führt.
Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Chlormethylgruppe, was zur Bildung von substituierten Derivaten führt.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
1,3-Propandiol, 2-Ethyl-2-(Hydroxymethyl)-, Polymer mit 2-(Chlormethyl)oxiran hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von 1,3-Propandiol, 2-Ethyl-2-(Hydroxymethyl)-, Polymer mit 2-(Chlormethyl)oxiran beruht auf seiner Fähigkeit als Vernetzungsmittel zu fungieren. Das dreifunktionelle aliphatische Glycidylether-Epoxid-Monomer im Polymer bietet Stellen für die Vernetzung, was die chemische und mechanische Beständigkeit des resultierenden Materials erhöht. Diese Vernetzungseigenschaft ist entscheidend für seine Anwendungen in Beschichtungen, Klebstoffen und anderen Industrieprodukten .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane involves its ability to act as a crosslinking agent. The trifunctional aliphatic glycidyl ether epoxide monomer in the polymer provides sites for crosslinking, which enhances the chemical and mechanical resistance of the resulting material. This crosslinking ability is crucial for its applications in coatings, adhesives, and other industrial products .
Vergleich Mit ähnlichen Verbindungen
1,3-Propandiol, 2-Ethyl-2-(Hydroxymethyl)-, Polymer mit 2-(Chlormethyl)oxiran kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Trimethylolpropan-Epichlorhydrin-Copolymer: Ähnlich in der Struktur und für ähnliche Anwendungen verwendet.
Neopentylglykol-Diglycidylether: Ein weiterer Glycidylether, der in Beschichtungen und Klebstoffen verwendet wird.
Glycerin-Diglycidylether: Wird für ähnliche Anwendungen verwendet, jedoch mit unterschiedlichen mechanischen Eigenschaften.
Die Einzigartigkeit von 1,3-Propandiol, 2-Ethyl-2-(Hydroxymethyl)-, Polymer mit 2-(Chlormethyl)oxiran liegt in seiner dreifunktionellen Struktur, die im Vergleich zu anderen ähnlichen Verbindungen verbesserte Vernetzungsmöglichkeiten bietet .
Eigenschaften
Molekularformel |
C9H19ClO4 |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C6H14O3.C3H5ClO/c1-2-6(3-7,4-8)5-9;4-1-3-2-5-3/h7-9H,2-5H2,1H3;3H,1-2H2 |
InChI-Schlüssel |
HNCWRXZORGVRPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.C1C(O1)CCl |
Verwandte CAS-Nummern |
30499-70-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


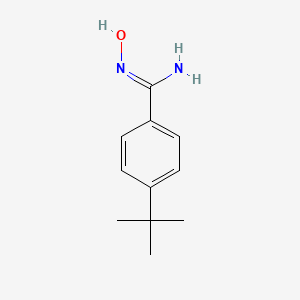
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate](/img/structure/B12346719.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346728.png)
![(5Z)-2-benzyl-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346742.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346746.png)
![[3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate](/img/structure/B12346762.png)
![1-[(3-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B12346764.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346774.png)
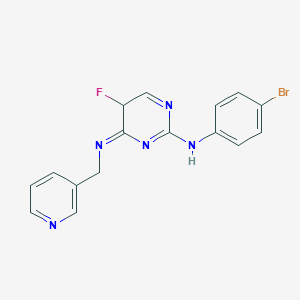
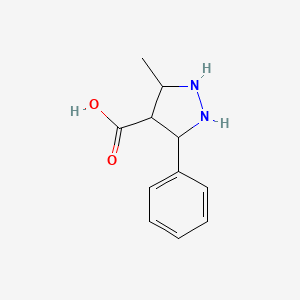

![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346810.png)
